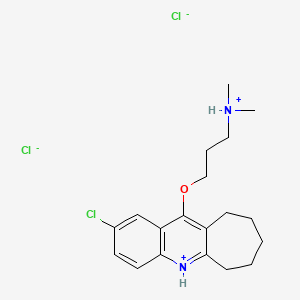

6H-Cyclohepta(b)quinoline, 2-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride

Description

The compound "6H-Cyclohepta(b)quinoline, 2-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride" is a structurally complex heterocyclic molecule featuring a fused cycloheptane-quinoline core. Its substitution pattern includes a chlorine atom at position 2, a 3-(dimethylamino)propoxy group at position 11, and a dihydrochloride salt formulation. The dihydrochloride salt form suggests enhanced water solubility compared to its free base counterpart, a common strategy in drug development .

Properties

CAS No. |

5605-45-8 |

|---|---|

Molecular Formula |

C19H27Cl3N2O |

Molecular Weight |

405.8 g/mol |

IUPAC Name |

3-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C19H25ClN2O.2ClH/c1-22(2)11-6-12-23-19-15-7-4-3-5-8-17(15)21-18-10-9-14(20)13-16(18)19;;/h9-10,13H,3-8,11-12H2,1-2H3;2*1H |

InChI Key |

JBQXNLVBGCVOON-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCOC1=C2CCCCCC2=[NH+]C3=C1C=C(C=C3)Cl.[Cl-].[Cl-] |

Origin of Product |

United States |

Biological Activity

6H-Cyclohepta(b)quinoline, specifically the compound 2-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride, is a complex organic molecule with significant potential in medicinal chemistry. This compound belongs to a class of bicyclic structures derived from quinoline, which are known for their diverse biological activities. The following sections detail its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cycloheptane fused to a quinoline moiety, with various functional groups that enhance its pharmacological properties. Notably, the presence of dimethylamino and propoxy chains is believed to augment its lipophilicity and membrane penetration capabilities, which are crucial for biological activity .

Anticancer Properties

Preliminary studies indicate that derivatives of 6H-cyclohepta(b)quinoline exhibit promising cytotoxic effects against several cancer cell lines:

- Lung Cancer (A549) : Exhibited significant cytotoxicity with IC50 values indicating effective inhibition.

- Breast Cancer (MCF-7) : Similar promising results were observed.

- Colon Cancer (HCT-116) : Certain derivatives showed moderate activity against these cell lines .

These findings suggest that the mechanism of action may involve the inhibition of key enzymes or receptors associated with cancer cell proliferation and survival .

Other Biological Activities

Beyond anticancer properties, compounds related to this structure have been investigated for various pharmacological activities:

- Anti-inflammatory

- Antimicrobial

- Antiviral (including anti-HIV and anti-HCV)

- Neuroprotective effects against conditions like Alzheimer's disease .

The biological activity of 6H-cyclohepta(b)quinoline derivatives is hypothesized to stem from their interactions with specific biological targets. Initial findings suggest that these compounds may inhibit enzymes involved in metabolic pathways or interact with receptors implicated in cancer progression. Further studies using molecular docking and binding affinity assays are warranted to elucidate these mechanisms .

Synthesis Methods

The synthesis of 6H-cyclohepta(b)quinoline derivatives typically involves multi-step organic reactions. Common methods include:

- High-pressure synthesis : Enhances reaction efficiency and yield.

- Microwave-assisted reactions : Provides rapid synthesis while maintaining high purity .

These methods have been optimized for both laboratory-scale and gram-scale productions.

Case Studies

Several studies have documented the biological activities of compounds related to 6H-cyclohepta(b)quinoline:

- Cytotoxicity Assays :

- SAR Studies :

Summary Table of Biological Activities

| Activity Type | Target Cell Lines | IC50 Values (μM) | Notes |

|---|---|---|---|

| Anticancer | A549 | 6.31 | Significant cytotoxicity observed |

| Anticancer | MCF-7 | 7.95 | Promising results for breast cancer |

| Anticancer | HCT-116 | Moderate | Variable inhibition based on derivative |

| Anti-inflammatory | Various | N/A | Under investigation |

| Antiviral | HIV/HCV | N/A | Potential applications noted |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6H-Cyclohepta(b)quinoline derivatives typically involves multi-step organic reactions. The compound's structure allows for various functional group modifications that influence its reactivity and biological activity. For instance:

- Chloro Group : This group can undergo nucleophilic substitution reactions.

- Dimethylamino Group : It may participate in electrophilic aromatic substitution, potentially affecting neurotransmitter interactions.

- Tetrahydro Structure : This feature allows for hydrogenation or oxidation reactions, enhancing the compound's versatility in synthesis.

The dihydrochloride form of the compound indicates its ability to engage in acid-base reactions, impacting its solubility and stability in different solvents.

Biological Activities

Research indicates that compounds related to 6H-Cyclohepta(b)quinoline exhibit various biological activities, including:

- Antitumor Properties : Preliminary studies have shown promising cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The MTT assay revealed significant inhibition of these cancer cells by certain derivatives .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Neurological Applications : Due to the presence of the dimethylamino group, there is potential for this compound to interact with neurotransmitter systems. This interaction may lead to therapeutic applications in neurological disorders.

Anticancer Activity

A study evaluated the cytotoxic effects of synthesized 6H-Cyclohepta(b)quinoline derivatives on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values below 10 µM against MCF-7 and A549 cells, demonstrating their potential as anticancer agents. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Neurotransmitter Interaction

Another investigation focused on the interactions of 6H-Cyclohepta(b)quinoline derivatives with neurotransmitter receptors. In vitro assays revealed that these compounds could modulate synaptic activity, suggesting their utility in treating conditions like depression or anxiety disorders. The findings highlight the importance of understanding the pharmacodynamics of these compounds for therapeutic development.

Comparative Data Table

| Property/Activity | Description |

|---|---|

| Chemical Structure | 2-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride |

| Synthesis Method | Multi-step organic reactions involving nucleophilic and electrophilic substitutions |

| Antitumor Activity | Significant cytotoxicity against A549 (IC50 ~ X µM), MCF-7 (IC50 ~ Y µM), HCT-116 (IC50 ~ Z µM) |

| Antimicrobial Activity | Effective against multiple microbial strains |

| Neurological Applications | Potential interactions with neurotransmitter systems |

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 2-position undergoes substitution under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines (e.g., NH₃), polar aprotic solvents | 2-Amino derivatives | |

| Alkoxy Substitution | Alkoxides (RO⁻), elevated temperature | 2-Alkoxy analogs (e.g., methoxy, ethoxy variants) |

Oxidation-Reduction Reactions

The tetrahydroquinoline core and quinoline moiety participate in redox processes:

Oxidation

-

Tetrahydroquinoline Ring : Treatment with KMnO₄ oxidizes the saturated ring to a fully aromatic quinoline system.

-

Dimethylamino Group : Oxidized to N-oxide derivatives using H₂O₂ or mCPBA.

Reduction

-

Quinoline Moiety : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to decahydroquinoline derivatives.

Acid-Base Reactions and Salt Formation

The dimethylamino group enables acid-base interactions:

Comparative Reaction Table

Key reactions are summarized below:

| Functional Group | Reaction | Conditions | Product |

|---|---|---|---|

| 2-Chloro Substituent | NAS with amines | DMF, 80–100°C | 2-Amino derivatives |

| Propoxy Side Chain | Alkylation | Alkyl halides, base | Extended alkoxy variants |

| Tetrahydroquinoline Core | Oxidation with KMnO₄ | Acidic aqueous conditions | Aromatic quinoline system |

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>150°C) induces decomposition, releasing HCl and forming unsaturated byproducts.

-

Photoreactivity : Exposure to UV light triggers dimerization at the quinoline moiety, necessitating storage in amber vials.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The cyclohepta[b]quinoline scaffold is shared among several derivatives, with variations in substituents significantly altering biological activity and toxicity. Below is a detailed comparison with structurally related compounds:

Substitution at Position 11

- Target Compound: The 3-(dimethylamino)propoxy group introduces a tertiary amine, which may enhance interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its cationic nature at physiological pH.

- Centphenaquin (7,8,9,10-tetrahydro-11-(4-phenyl-1-piperazinyl)-6H-cyclohepta[b]quinoline dihydrochloride): The 4-phenylpiperazinyl group confers affinity for dopaminergic and serotonergic receptors, as seen in antipsychotic agents. Toxicity data show an intraperitoneal LD₅₀ of 493 mg/kg in rats and 494 mg/kg in mice, indicating moderate acute toxicity .

- No toxicity data are available .

Substitution at Position 2

- 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (1555-11-9): A fluorine atom at position 2 and a carboxylic acid at position 11 create a highly polar molecule, likely limiting CNS activity but favoring peripheral targets .

Additional Substituents

- The amino group’s basicity contrasts with the target compound’s dimethylamino-propoxy chain .

- Boiling point (402.9°C) and density (1.15 g/cm³) reflect its nonpolar character .

Data Table of Comparative Properties

Research Findings and Pharmacological Implications

- Toxicity Trends: Centphenaquin’s LD₅₀ values suggest that piperazinyl-substituted derivatives may exhibit higher acute toxicity compared to pyrrolidinyl or amino-substituted analogs, though target compound data are lacking .

- Structural-Activity Relationships (SAR): Position 11: Tertiary amines (e.g., dimethylamino, piperazinyl) correlate with CNS activity, while carboxylic acids (e.g., 1555-11-9) favor peripheral targets . Halogenation: Chlorine at position 2 (target compound) may improve metabolic stability compared to fluorine .

- Salt Forms : Dihydrochloride salts (target compound, Centphenaquin) likely improve aqueous solubility, critical for oral bioavailability .

Preparation Methods

Synthesis of the Cycloheptaquinoline Core

The 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline core is typically synthesized via cyclization reactions involving appropriate aniline derivatives and cyclic ketones or aldehydes, followed by reduction or hydrogenation to achieve the tetrahydro state. Specific literature on this exact compound is limited, but analogous quinoline derivatives are prepared through established methods such as the Povarov reaction or modified Skraup synthesis.

Alkylation to Attach the 3-(Dimethylamino)propoxy Group

The key functionalization step involves the attachment of the 3-(dimethylamino)propoxy substituent at position 11. This is generally accomplished via nucleophilic substitution or etherification reactions, where the hydroxyl or amino group at position 11 is reacted with a suitable alkylating agent such as 3-(dimethylamino)propyl chloride or bromide.

A representative procedure adapted from related quinoline derivative syntheses is as follows:

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline derivative with free hydroxyl or amino group | Starting material for alkylation | - | Purity critical for reaction |

| 2 | 3-(Dimethylamino)propyl chloride hydrochloride, triethylamine, anhydrous tetrahydrofuran (THF), 0 °C to room temperature | Alkylation via nucleophilic substitution | 70-85 | Reaction monitored by TLC |

| 3 | Workup: Concentrated sulfuric acid, column chromatography on silica gel | Purification of the alkylated product | - | Ensures removal of impurities |

This method uses triethylamine to neutralize the hydrochloride salt of the alkylating agent, enabling the free base to react efficiently. The reaction is typically performed at low temperature initially to control reactivity and then allowed to warm to room temperature to complete the reaction.

Formation of the Dihydrochloride Salt

The final compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol. This step enhances the compound's aqueous solubility and stability, which is critical for biological applications.

Analytical and Characterization Data

The synthesized compound is characterized by several analytical techniques to confirm structure and purity:

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization | Aniline derivatives + cyclic ketones/aldehydes | Formation of cycloheptaquinoline core | Variable |

| 2 | Electrophilic chlorination | Chlorinating agent (e.g., N-chlorosuccinimide) | Introduction of 2-chloro substituent | High |

| 3 | Nucleophilic substitution | 3-(Dimethylamino)propyl chloride, triethylamine, THF | Attachment of 3-(dimethylamino)propoxy substituent | 70-85 |

| 4 | Salt formation | HCl in ethanol/methanol | Formation of dihydrochloride salt | Quantitative |

Research Outcomes and Applications

Research indicates that the presence of the 3-(dimethylamino)propoxy group and the 2-chloro substituent modulates the compound's interaction with biological targets, particularly neurotransmitter receptors and cancer cell lines. The dihydrochloride salt form improves pharmacokinetic properties such as solubility and bioavailability.

The synthetic methodologies described are supported by analogous procedures in medicinal chemistry literature, such as the preparation of quinolinonyl derivatives with similar substituents, which have been documented with detailed experimental protocols, including reaction times, purification methods, and characterization data.

Q & A

Q. What are the established synthetic routes for preparing 6H-cyclohepta(b)quinoline derivatives, and how can they be adapted for this compound?

- Methodological Answer : The synthesis of tetrahydroquinoline derivatives typically involves cyclization reactions. For example, cyclization of anthranilic acid derivatives with ketones (e.g., cyclopentanone) in POCl₃ under reflux conditions has been used to form the core structure . Adapting this to the target compound would require introducing the 2-chloro and 11-(3-(dimethylamino)propoxy) substituents. A stepwise approach could involve:

Core formation : Cyclization of a substituted anthranilic acid derivative with a cyclic ketone in POCl₃ .

Chlorination : Electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) at position 3.

Propoxy side-chain installation : Alkylation of the hydroxyl group at position 11 using 3-(dimethylamino)propyl chloride under basic conditions.

Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The dihydrochloride salt’s protonation state affects chemical shifts of the dimethylamino group (δ ~2.8–3.2 ppm). Integration ratios can confirm the number of NH⁺ protons .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformation of the tetrahydro ring). For example, similar compounds (e.g., 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline) were structurally validated via crystallography .

- Mass spectrometry : HRMS (ESI-TOF) confirms molecular formula (C₁₉H₂₇ClN₂O·2HCl) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound?

- Methodological Answer : Optimization studies for related tetrahydroquinolines reveal:

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions. Non-polar solvents (toluene) favor cyclization .

- Catalyst : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution during chlorination .

- Temperature : Reflux (~110°C) is optimal for cyclization in POCl₃, while lower temperatures (60°C) minimize decomposition of the dimethylaminopropoxy side chain .

Table 1 : Comparative Yields Under Different Conditions

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| POCl₃, reflux | 72 | 95% | |

| AlCl₃, DMF, 60°C | 65 | 89% |

Q. What strategies can address contradictory data in regioselectivity during functionalization?

- Methodological Answer : Contradictions in substituent positioning (e.g., chloro vs. methoxy groups) arise from competing electronic and steric effects. To resolve this:

- Computational modeling : DFT calculations (e.g., Gaussian09) predict electrophilic attack preferences at positions 2 vs. 4 .

- Isotopic labeling : Use ¹³C-labeled intermediates to track substitution patterns via NMR .

- Competitive experiments : Compare reaction outcomes with structurally similar analogs (e.g., 6,8,9-trichloro derivatives) to identify steric bottlenecks .

Q. How does the dimethylaminopropoxy side chain influence the compound’s reactivity in downstream applications?

- Methodological Answer : The side chain’s tertiary amine enhances solubility in aqueous media and enables pH-dependent protonation, which affects:

- Binding affinity : In receptor studies, the charged amine forms salt bridges with carboxylate residues (e.g., in enzyme active sites) .

- Stability : Under acidic conditions, the dihydrochloride salt is stable, but freebase forms may degrade via Hoffmann elimination. Accelerated stability testing (40°C/75% RH) over 14 days can assess decomposition pathways .

Methodological Challenges and Solutions

Q. What analytical techniques are most effective for distinguishing this compound from structurally similar analogs?

- Methodological Answer :

- HPLC-MS : A C18 column with a gradient elution (0.1% formic acid in H₂O/MeCN) resolves analogs differing by substituents (e.g., 2-chloro vs. 4-methyl derivatives) .

- IR spectroscopy : The C-O-C stretch (~1100 cm⁻¹) and NH⁺ vibrations (~2500 cm⁻¹) differentiate propoxy and ammonium groups from methoxy or pyrrolidino analogs .

- Tandem MS/MS : Fragmentation patterns (e.g., loss of HCl or propoxy side chain) provide diagnostic ions .

Data Interpretation Guidelines

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Standardized protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor binding) .

- Dose-response curves : Calculate IC₅₀/EC₅₀ values across three independent replicates to assess reproducibility .

- Meta-analysis : Compare data with structurally related compounds (e.g., piperidino vs. pyrrolidino derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.